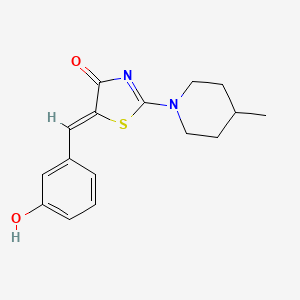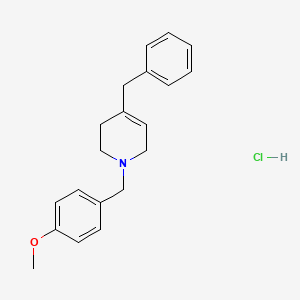![molecular formula C15H11BrClNO B5173630 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5173630.png)
3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one, also known as BRB2P, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRB2P belongs to the class of chalcone derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the inhibition of various cellular pathways that are essential for cancer cell survival. 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one inhibits the activation of the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation. In addition, 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one inhibits the expression of various oncogenes, such as c-Myc and Bcl-2, which play a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects in the body. Studies have shown that 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has antioxidant properties, which can help in reducing oxidative stress in the body. In addition, 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has anti-inflammatory properties, which can help in reducing inflammation in the body. 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has also been shown to have neuroprotective effects, which can help in protecting the brain from neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one in lab experiments is its high potency and selectivity towards cancer cells. 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one exhibits minimal toxicity towards normal cells, which makes it an ideal candidate for cancer therapy. However, one of the limitations of using 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one in lab experiments is its low solubility in water, which can limit its bioavailability.
Future Directions
There are several future directions for the research on 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one. One of the significant future directions is the development of novel formulations of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one that can improve its solubility and bioavailability. Another future direction is the evaluation of the pharmacokinetics and pharmacodynamics of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one in animal models. Furthermore, the potential of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases, can also be explored.
Conclusion:
In conclusion, 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one is a promising chemical compound that has shown significant potential in various scientific research applications. Its potent anticancer activity, along with its antioxidant, anti-inflammatory, and neuroprotective properties, make it an ideal candidate for cancer therapy and other disease treatments. Further research on 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one can lead to the development of novel therapeutic agents that can benefit human health.
Synthesis Methods
The synthesis of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one involves the reaction between 3-bromoaniline and 4-chloroacetophenone in the presence of a base catalyst. The reaction proceeds through a condensation reaction, which results in the formation of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one as a yellow crystalline solid. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of the reagents.
Scientific Research Applications
3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one has shown promising results in various scientific research applications. One of the significant applications of 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one is in the field of cancer research. Studies have shown that 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-[(3-bromophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
properties
IUPAC Name |
(E)-3-(3-bromoanilino)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-2-1-3-14(10-12)18-9-8-15(19)11-4-6-13(17)7-5-11/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHGPKCQJPFHKJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173549.png)
![2-methyl-1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5173557.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5173578.png)
![3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde](/img/structure/B5173586.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5173587.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B5173594.png)

![2-{[(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B5173607.png)
![8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5173618.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5173619.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5173620.png)

![1-cyclohexyl-2-(4-ethylcyclohexyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5173638.png)